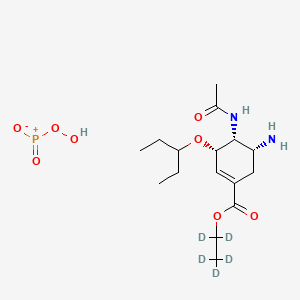
Oseltamivir-d5 Phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oseltamivir-d5 Phosphate is a deuterated form of Oseltamivir Phosphate, an antiviral neuraminidase inhibitor used for the treatment and prophylaxis of influenza viruses A and B . The deuterated version is often used in scientific research to study the pharmacokinetics and metabolic pathways of the drug.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Oseltamivir Phosphate typically involves a ten-step process starting from (-)-shikimic acid . The main steps include:
- Protection of hydroxyl groups.
- Formation of the cyclohexene ring.
- Introduction of the amino group.
- Formation of the ester linkage.
- Phosphorylation to form the phosphate ester.
Industrial Production Methods
Industrial production of Oseltamivir Phosphate involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the use of specific catalysts and solvents .
Analyse Des Réactions Chimiques
Types of Reactions
Oseltamivir-d5 Phosphate undergoes various chemical reactions, including:
Oxidation: Conversion to its active form, Oseltamivir Carboxylate.
Reduction: Not commonly involved in its metabolic pathway.
Substitution: Involves the replacement of functional groups during synthesis.
Common Reagents and Conditions
Oxidation: Typically involves the use of hepatic esterases.
Substitution: Utilizes reagents like acyl chlorides and amines under controlled conditions.
Major Products
The primary product of this compound metabolism is Oseltamivir Carboxylate, which is the active form of the drug .
Applications De Recherche Scientifique
Oseltamivir-d5 Phosphate is extensively used in scientific research for:
Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion of the drug.
Metabolic Pathway Analysis: To study the metabolic transformations and identify metabolites.
Drug Interaction Studies: To evaluate potential interactions with other drugs.
Antiviral Research: To develop and test new antiviral therapies
Mécanisme D'action
Oseltamivir-d5 Phosphate exerts its antiviral effects by inhibiting the activity of the viral neuraminidase enzyme. This enzyme is crucial for the release of new viral particles from infected cells. By blocking neuraminidase, the drug prevents the spread of the virus within the respiratory tract .
Comparaison Avec Des Composés Similaires
Similar Compounds
Zanamivir: Another neuraminidase inhibitor used for influenza treatment.
Peramivir: An intravenous neuraminidase inhibitor.
Laninamivir: A long-acting neuraminidase inhibitor.
Uniqueness
Oseltamivir-d5 Phosphate is unique due to its deuterated form, which provides enhanced stability and allows for detailed pharmacokinetic studies. Compared to other neuraminidase inhibitors, it is available in oral form, making it more convenient for patients .
Propriétés
Formule moléculaire |
C16H31N2O8P |
|---|---|
Poids moléculaire |
415.43 g/mol |
Nom IUPAC |
hydroperoxy-oxido-oxophosphanium;molecular hydrogen;1,1,2,2,2-pentadeuterioethyl (3S,4R,5R)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate |
InChI |
InChI=1S/C16H28N2O4.HO4P.H2/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19;1-4-5(2)3;/h9,12-15H,5-8,17H2,1-4H3,(H,18,19);1H;1H/t13-,14+,15-;;/m1../s1/i3D3,7D2;; |
Clé InChI |
POPJIXMLXGJJOV-CSOJZAOSSA-N |
SMILES isomérique |
[HH].[2H]C([2H])([2H])C([2H])([2H])OC(=O)C1=C[C@@H]([C@@H]([C@@H](C1)N)NC(=O)C)OC(CC)CC.OO[P+](=O)[O-] |
SMILES canonique |
[HH].CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC.OO[P+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(6-Phenyl-1h-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine Hydrochloride](/img/structure/B13842858.png)
![ethyl (2E)-5,5,5-trideuterio-2-[(4-fluorophenyl)methylidene]-3-oxo-4-(trideuteriomethyl)pentanoate](/img/structure/B13842860.png)

![[(2R,5R)-3,4-diacetyloxy-5-[6-(4-methylphenyl)sulfanyl-2-oxo-3H-purin-9-yl]oxolan-2-yl]methyl acetate](/img/structure/B13842877.png)
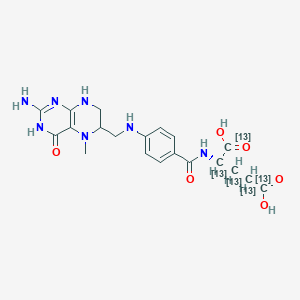
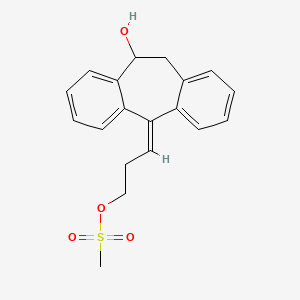
![(2R)-2-[2-[(3R,4R,5S,7S,14S,16R)-17-acetamido-4,14,16-trihydroxy-3,7-dimethylheptadecan-5-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B13842897.png)
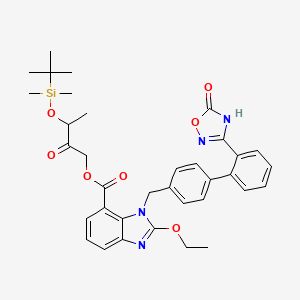
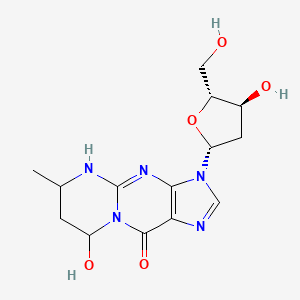
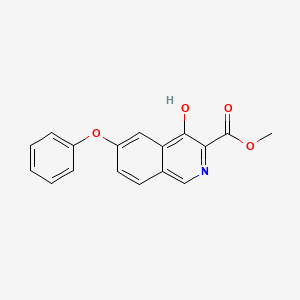
![1-[4-Tert-butyl-2-(dimethylamino)-1,3-thiazol-5-yl]ethanone](/img/structure/B13842914.png)
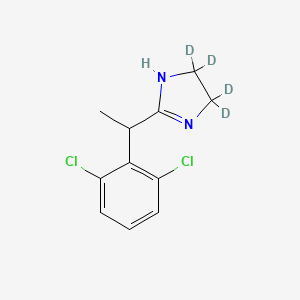
![Methyl 4-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,3,5-trihydroxycyclohexane-1-carboxylate](/img/structure/B13842920.png)
